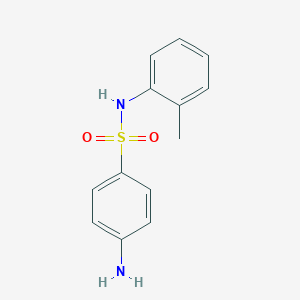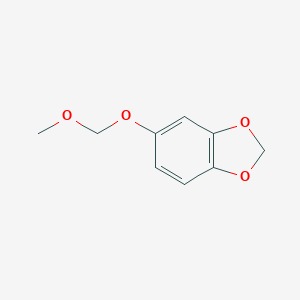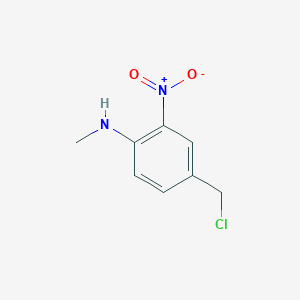
4-(chloromethyl)-N-methyl-2-nitroaniline
概要
説明
4-(chloromethyl)-N-methyl-2-nitroaniline is an organic compound with a complex structure that includes a nitro group, a chloromethyl group, and a methylated aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-methyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by a chloromethylation reaction, where the chloromethyl group is added to the aromatic ring. The reaction conditions often involve the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
4-(chloromethyl)-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted anilines.
Reduction: Conversion to 4-(aminomethyl)-N-methyl-2-nitroaniline.
Oxidation: Formation of 4-(chloromethyl)-N-methyl-2-nitrobenzoic acid.
科学的研究の応用
4-(chloromethyl)-N-methyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to modify their properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Agriculture: Investigated for use in the development of agrochemicals.
作用機序
The mechanism of action of 4-(chloromethyl)-N-methyl-2-nitroaniline involves its interaction with nucleophiles due to the presence of the chloromethyl group. The nitro group can participate in redox reactions, making the compound a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
- 4-(chloromethyl)-N-methyl-2-nitrobenzene
- 4-(chloromethyl)-N-methyl-2-nitrophenol
- 4-(chloromethyl)-N-methyl-2-nitrobenzamide
Uniqueness
4-(chloromethyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science, offering versatility that similar compounds may lack.
特性
IUPAC Name |
4-(chloromethyl)-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKQQBCZAWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450445 | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130597-56-7 | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130597-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

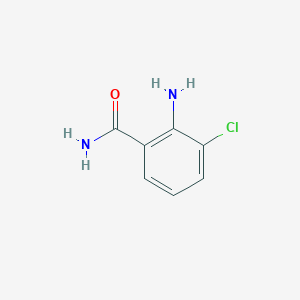
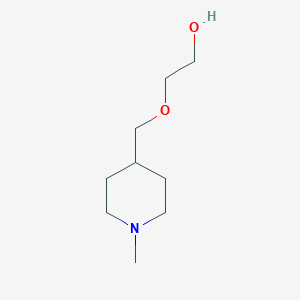
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
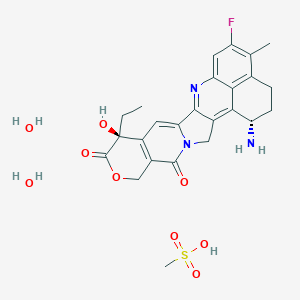
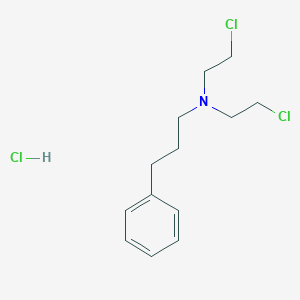

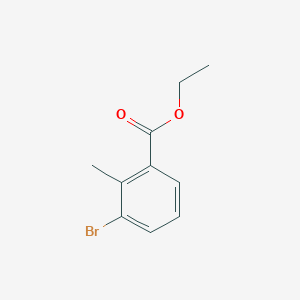
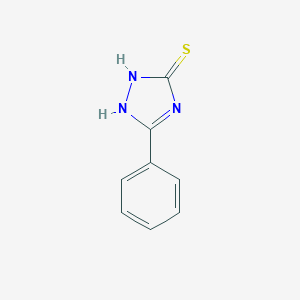

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole](/img/structure/B171682.png)
